molecular formula C14H9NO3S B2991428 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 1487876-87-8

2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2991428
CAS No.: 1487876-87-8
M. Wt: 271.29
InChI Key: PDAHFYHRAQTNLB-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a thiazole ring

Mechanism of Action

Target of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of reactions in organic chemistry and medicinal chemistry .

Pharmacokinetics

The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Result of Action

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The success of sm coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the phenyl group and the thiazole ring. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the use of furan derivatives and phenyl-containing reagents under specific conditions to form the thiazole ring.

  • Cyclization Reactions: Cyclization reactions are crucial for forming the thiazole ring, often requiring strong acids or bases as catalysts.

  • Oxidation and Reduction Reactions: These reactions help in the functionalization of the compound, ensuring the correct placement of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Types of Reactions:

  • Oxidation Reactions: Oxidation reactions are used to introduce the carboxylic acid group into the compound.

  • Reduction Reactions: Reduction reactions may be employed to modify the functional groups within the compound.

  • Substitution Reactions: Substitution reactions are used to replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are often used to facilitate various reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, each with different functional groups that can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets is of particular interest to researchers.

Medicine: In the field of medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2-(Furan-2-yl)acetic acid: This compound is structurally similar but lacks the thiazole ring.

  • 5-Phenyl-1,3-thiazole-4-carboxylic acid: This compound has a similar thiazole ring but lacks the furan group.

  • 2-(Furan-2-yl)ethanol: This compound contains a furan ring but has a different functional group.

Uniqueness: 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to its combination of the furan, phenyl, and thiazole rings, which provides it with distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-14(17)11-12(9-5-2-1-3-6-9)19-13(15-11)10-7-4-8-18-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAHFYHRAQTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487876-87-8
Record name 2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid
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